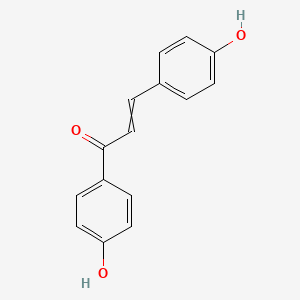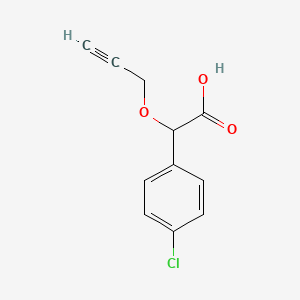
platinum(4+);tetrachloride;hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroplatinic acid hexahydrate, also known as hexachloroplatinic acid hexahydrate, is an inorganic platinum compound with the chemical formula H₂PtCl₆·6H₂O. It is a reddish-brown solid that is highly soluble in water and other polar solvents. This compound is a significant commercial source of platinum and is often used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloroplatinic acid hexahydrate is commonly prepared by dissolving platinum metal in aqua regia, a mixture of concentrated hydrochloric acid and nitric acid. The reaction proceeds as follows :
Pt+4HNO3+6HCl→H2PtCl6+4NO2+4H2O
The resulting orange-red solution is then evaporated to produce brownish-red crystals of chloroplatinic acid hexahydrate. Alternative methods include exposing an aqueous suspension of platinum particles to chlorine gas or using electrolysis .
Industrial Production Methods
In industrial settings, chloroplatinic acid hexahydrate is produced by dissolving platinum in aqua regia, followed by evaporation and crystallization. This method ensures high purity and yields large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Chloroplatinic acid hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to platinum metal or other platinum compounds.
Substitution: It can react with other halides or ligands to form different platinum complexes.
Common Reagents and Conditions
Oxidation: Chloroplatinic acid hexahydrate can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Reactions with halides or other ligands typically occur in aqueous or alcoholic solutions.
Major Products Formed
Platinum Metal: Reduction of chloroplatinic acid hexahydrate can yield platinum metal.
Platinum Complexes: Substitution reactions can produce various platinum complexes, such as potassium hexachloroplatinate.
Aplicaciones Científicas De Investigación
Chloroplatinic acid hexahydrate has numerous applications in scientific research, including:
Mecanismo De Acción
Chloroplatinic acid hexahydrate exerts its effects through various mechanisms:
Catalysis: It acts as a catalyst in numerous chemical reactions, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
Hexachloropalladic acid: Similar in structure but contains palladium instead of platinum.
Potassium hexachloroplatinate: A potassium salt of hexachloroplatinic acid.
Ammonium hexachloroplatinate: An ammonium salt of hexachloroplatinic acid.
Uniqueness
Chloroplatinic acid hexahydrate is unique due to its high platinum content and its versatility in various chemical reactions and industrial applications. Its ability to form stable complexes with different ligands makes it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
Cl4H12O6Pt |
|---|---|
Peso molecular |
445.0 g/mol |
Nombre IUPAC |
platinum(4+);tetrachloride;hexahydrate |
InChI |
InChI=1S/4ClH.6H2O.Pt/h4*1H;6*1H2;/q;;;;;;;;;;+4/p-4 |
Clave InChI |
KVERJCFPWMYIII-UHFFFAOYSA-J |
SMILES canónico |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[di(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8615266.png)




![Benzo[b]thiophene-4-ethanol](/img/structure/B8615287.png)





![4,7-Dibromo-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B8615340.png)
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B8615343.png)
